
2-Fluoro-6-nitropyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-nitropyridin-4-OL is a fluorinated nitropyridine derivative. Compounds containing fluorine and nitro groups are of significant interest due to their unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and nitro groups in the pyridine ring imparts distinct electronic and steric effects, making this compound a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitropyridin-4-OL typically involves the introduction of fluorine and nitro groups into the pyridine ring. One common method is the nucleophilic substitution reaction of a fluorinated pyridine precursor with a nitro group donor. For example, 2,6-diamino-3-iodopyridine can be acylated and then converted into 6-amino-2-fluoro-3-iodopyridine, which is further transformed into 6-(4-nitrophenyldimethoxy)-2-fluoro-3-iodopyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination reactions. These processes require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-nitropyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia in solvents such as methanol or acetonitrile.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-fluoro-6-aminopyridin-4-OL.
Substitution: Substitution of the fluorine atom can yield various derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-nitropyridin-4-OL has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated and nitro-substituted pyridine derivatives.
Biology: The compound can be used in the development of fluorinated bioactive molecules, which may exhibit enhanced biological activity and metabolic stability.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitropyridin-4-OL is primarily influenced by the electronic effects of the fluorine and nitro groups. The electron-withdrawing nature of these groups can modulate the reactivity of the pyridine ring, affecting its interactions with other molecules. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative without the nitro group.
6-Nitropyridin-4-OL: A nitropyridine derivative without the fluorine atom.
2,6-Difluoropyridine: A pyridine derivative with two fluorine atoms but no nitro group.
Uniqueness
2-Fluoro-6-nitropyridin-4-OL is unique due to the simultaneous presence of both fluorine and nitro groups on the pyridine ring This combination imparts distinct electronic properties, making it a valuable intermediate in the synthesis of more complex molecules
Properties
Molecular Formula |
C5H3FN2O3 |
|---|---|
Molecular Weight |
158.09 g/mol |
IUPAC Name |
2-fluoro-6-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3FN2O3/c6-4-1-3(9)2-5(7-4)8(10)11/h1-2H,(H,7,9) |
InChI Key |
LZRKWGWJFBNIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


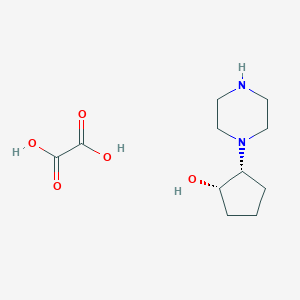

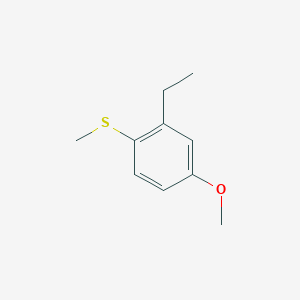

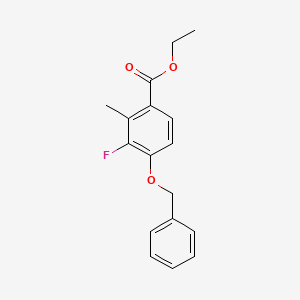
![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)
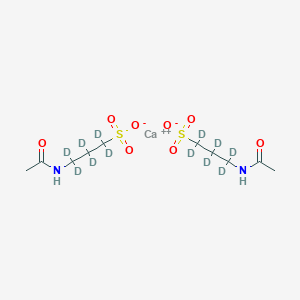
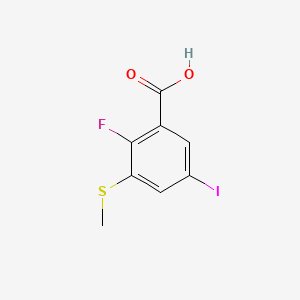
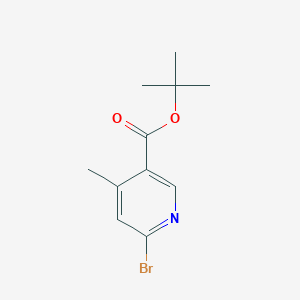
![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)
![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)
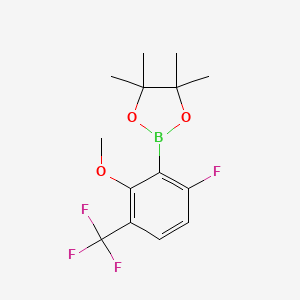
![7-Azaspiro[4.5]decan-10-one hcl](/img/structure/B14025649.png)
![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)
